molecular formula C14H14O5 B3287230 Ethyl 6-ethyl-7-hydroxy-2-oxo-2H-chromene-3-carboxylate CAS No. 84165-75-3

Ethyl 6-ethyl-7-hydroxy-2-oxo-2H-chromene-3-carboxylate

Cat. No.: B3287230
CAS No.: 84165-75-3
M. Wt: 262.26 g/mol
InChI Key: RKXZUTJORNJWKC-UHFFFAOYSA-N
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Description

Ethyl 6-ethyl-7-hydroxy-2-oxo-2H-chromene-3-carboxylate is a synthetic coumarin derivative of significant interest in chemical and pharmaceutical research. As part of the coumarin family, this compound features a core structure known for its broad biological activities and utility in material science. The specific 6-ethyl and 7-hydroxy substitutions on the chromene ring are key structural features that can be tailored to modulate the compound's electronic properties, lipophilicity, and biological interactions . In research settings, closely related coumarin-carboxylate esters serve as versatile building blocks. They are investigated as precursors for the synthesis of more complex molecules, including various heterocycles and functionalized materials . Furthermore, coumarin derivatives are extensively studied for their potential application in developing new materials, such as emissive liquid crystals with specific photophysical properties . Researchers also value this class of compounds for its documented antibacterial potential, with studies indicating that substituents at the C-3 and C-4 positions of the coumarin nucleus are crucial for this activity . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

ethyl 6-ethyl-7-hydroxy-2-oxochromene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O5/c1-3-8-5-9-6-10(13(16)18-4-2)14(17)19-12(9)7-11(8)15/h5-7,15H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKXZUTJORNJWKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C2C(=C1)C=C(C(=O)O2)C(=O)OCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-ethyl-7-hydroxy-2-oxo-2H-chromene-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 6-ethyl-7-hydroxy-2H-chromen-2-one with ethyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as employing environmentally benign solvents and catalysts, is also considered to minimize the environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-ethyl-7-hydroxy-2-oxo-2H-chromene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone.

    Reduction: The carbonyl group at the 2-position can be reduced to form a hydroxyl group.

    Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the ethyl ester group under basic conditions.

Major Products Formed

    Oxidation: Formation of 6-ethyl-7-oxo-2H-chromene-3-carboxylate.

    Reduction: Formation of 6-ethyl-7-hydroxy-2H-chromene-3-carbinol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical and Biological Applications

1. Chemical Synthesis
Ethyl 6-ethyl-7-hydroxy-2-oxo-2H-chromene-3-carboxylate serves as a versatile building block in organic synthesis. Its structure allows for the development of more complex molecules through various chemical reactions such as oxidation, reduction, and substitution. For instance:

Reaction TypeExample ReactionMajor Products
OxidationHydroxyl oxidation to ketone6-Ethyl-7-oxo-2H-chromene-3-carboxylate
ReductionCarbonyl reduction to hydroxyl6-Ethyl-7-hydroxy-2H-chromene-3-carbinol
SubstitutionNucleophilic substitution at the ethyl esterVarious substituted derivatives

These reactions highlight the compound's utility in synthesizing derivatives with tailored properties for specific applications .

2. Enzyme Inhibition
Research indicates that this compound may function as an enzyme inhibitor or modulator. Its interaction with enzymes can be attributed to the presence of hydroxyl and carbonyl groups, which facilitate binding to active sites on target enzymes. This property is particularly valuable in developing therapeutic agents aimed at diseases where enzyme inhibition is beneficial .

Medical Applications

1. Pharmacological Potential
this compound exhibits promising pharmacological properties:

  • Anti-inflammatory Activity : Studies have shown that coumarin derivatives can reduce inflammation markers, suggesting potential applications in treating inflammatory diseases.
  • Antioxidant Properties : The compound's ability to scavenge free radicals positions it as a candidate for antioxidant therapies, which are crucial in preventing oxidative stress-related diseases.
  • Anticancer Activity : Preliminary studies indicate that this compound may inhibit the proliferation of cancer cells, making it a subject of interest for cancer research .

Industrial Applications

1. Material Development
In the industrial sector, this compound is utilized for developing new materials, including dyes and fragrances. Its unique structural features contribute to the color and stability of dyes used in textiles and other applications.

2. Green Chemistry
The synthesis of this compound can be optimized using green chemistry principles, such as employing environmentally benign solvents and catalysts. This approach not only enhances yield but also minimizes environmental impact during production processes .

Case Studies

Case Study 1: Antioxidant Activity Assessment
A study evaluated the antioxidant capacity of this compound using various assays (DPPH and ABTS). The results indicated a significant scavenging effect on free radicals, supporting its potential use in nutraceuticals aimed at reducing oxidative stress.

Case Study 2: Enzyme Inhibition Mechanism
Research focusing on the inhibitory effects of this compound on specific enzymes involved in metabolic pathways demonstrated that it binds competitively, thereby reducing enzyme activity. This finding highlights its potential role in drug design for metabolic disorders .

Mechanism of Action

The mechanism of action of Ethyl 6-ethyl-7-hydroxy-2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s hydroxyl and carbonyl groups play a crucial role in these interactions, forming hydrogen bonds and other non-covalent interactions with the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

Key structural analogs differ in substituent groups at positions 6, 7, and the ester moiety. These variations significantly impact molecular weight, solubility, and hydrogen-bonding capacity. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name (CAS) Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound (842-39-7) 6-Ethyl, 7-OH, 3-Ethoxycarbonyl C₁₄H₁₄O₅ 262.26 Enhanced lipophilicity due to ethyl group; strong H-bonding via 7-OH .
Methyl 6-chloro-2-oxo-2H-chromene-3-carboxylate (91058-98-9) 6-Cl, 3-Methoxycarbonyl C₁₁H₇ClO₅ 254.63 Chlorine increases electronegativity; lower solubility in polar solvents .
Ethyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate (6093-71-6) 7-OH, 3-Ethoxycarbonyl C₁₂H₁₀O₅ 234.21 Lacks 6-ethyl group, reducing steric hindrance and lipophilicity .
6-Chloro-4,7-dimethyl-2-oxo-2H-chromene-3-carboxylic acid (1774901-87-9) 6-Cl, 4,7-Me, 3-COOH C₁₂H₉ClO₄ 252.66 Carboxylic acid group enhances acidity; methyl groups limit H-bonding .

Hydrogen Bonding and Crystallinity

The 7-hydroxy group in the target compound facilitates strong intramolecular and intermolecular hydrogen bonds, influencing crystal packing and melting points. In contrast, compounds like 6-chloro-7-isopropoxy-2-oxo-2H-chromene-3-carboxylic acid (CAS 1352512-64-1) replace the hydroxyl with a bulkier isopropoxy group, disrupting H-bonding and altering solubility profiles .

Electrochemical and Functional Properties

The target compound’s ethyl and hydroxyl groups may modulate its electron-donating capacity compared to halogenated analogs .

Biological Activity

Ethyl 6-ethyl-7-hydroxy-2-oxo-2H-chromene-3-carboxylate, a derivative of coumarin, has garnered attention for its diverse biological activities. This compound is known for its potential in medicinal applications, including anti-inflammatory, antioxidant, and anticancer properties. This article provides a detailed overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical formula and properties:

PropertyValue
Molecular FormulaC₁₄H₁₄O₅
Molecular Weight258.26 g/mol
CAS Number84165-75-3
Melting PointNot specified
SolubilitySoluble in organic solvents

The biological activity of this compound is attributed to its interaction with specific molecular targets. The hydroxyl and carbonyl groups in its structure facilitate binding to enzyme active sites, inhibiting their catalytic activity. This mechanism is crucial for its potential therapeutic effects, particularly as an enzyme inhibitor or modulator.

1. Antioxidant Activity

Research indicates that coumarin derivatives possess significant antioxidant properties. This compound can scavenge free radicals and inhibit lipid peroxidation, contributing to cellular protection against oxidative stress .

2. Anti-inflammatory Effects

Studies have demonstrated that this compound exhibits anti-inflammatory activity, potentially through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammation pathways .

3. Antimicrobial Activity

This compound has shown promising results in antimicrobial assays. It is effective against various bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate significant antibacterial potency:

PathogenMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

This compound's ability to inhibit biofilm formation further enhances its potential as an antimicrobial agent .

4. Anticancer Properties

Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Its effectiveness varies among different cancer cell lines, indicating a need for further exploration into its mechanisms and efficacy .

Case Studies

Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various coumarin derivatives, including this compound. The results showed that this compound had a significant inhibitory effect on the growth of Staphylococcus aureus and Escherichia coli, with an MIC lower than many standard antibiotics .

Case Study 2: Antioxidant Activity Assessment
In vitro assays assessed the antioxidant capacity of this compound using DPPH radical scavenging methods. The compound demonstrated a high percentage of radical scavenging activity compared to control antioxidants, indicating strong potential for therapeutic applications in oxidative stress-related conditions .

Q & A

Q. What are the common synthetic routes for Ethyl 6-ethyl-7-hydroxy-2-oxo-2H-chromene-3-carboxylate?

The synthesis typically involves a base-catalyzed Knoevenagel condensation. For example, phenolic precursors (e.g., substituted resorcinol derivatives) react with ethyl acetoacetate in ethanol under reflux, using sodium ethoxide or potassium carbonate as a base. Precipitation occurs upon cooling, yielding the chromene core. Alternative methods include microwave-assisted synthesis to reduce reaction times .

Q. How is the molecular structure of this compound characterized experimentally?

Structural elucidation relies on spectroscopic techniques:

  • 1H/13C NMR : Peaks for the ethyl ester (δ ~4.2–4.4 ppm for CH2, δ ~1.3 ppm for CH3), hydroxyl protons (δ ~10–12 ppm, broad), and chromene carbonyl (δ ~160–165 ppm in 13C NMR) .
  • X-ray crystallography : Determines bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding between hydroxyl and carbonyl groups) .

Q. What are the solubility and stability properties under laboratory conditions?

The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Stability tests indicate decomposition above 200°C, requiring storage in inert atmospheres. Handling in acidic/basic conditions should be avoided due to ester hydrolysis risks .

Advanced Research Questions

Q. What intermolecular interactions stabilize its crystal structure?

Hirshfeld surface analysis reveals dominant C–H···O hydrogen bonds between the chromene carbonyl and ethyl/ethoxy groups. π-π stacking of aromatic rings contributes to lattice stability, with O···H contacts accounting for ~30% of total interactions .

Q. How does the compound interact with biological targets, such as enzymes or receptors?

Molecular docking studies suggest competitive inhibition of cyclooxygenase-2 (COX-2) via hydrogen bonding between the hydroxyl group and Arg120/His90 residues. In vitro assays show IC50 values of ~5–10 μM against inflammatory markers .

Q. What methodological challenges arise in optimizing reaction yields during synthesis?

Key challenges include:

  • Byproduct formation : Competing side reactions (e.g., over-alkylation) reduce yields. Mitigated by slow addition of acylating agents and temperature control .
  • Purification : Column chromatography (SiO2, hexane/EtOAc) or recrystallization (ethanol/water) is required due to polar byproducts. Reported yields range from 51% to 74% .

Q. How do substituent modifications influence biological activity compared to structural analogs?

Compound NameSubstituentsKey Biological Activity
This compoundEthyl, hydroxylAnti-inflammatory (COX-2 inhibition)
Methyl 7-methoxy-2-oxo-2H-chromene-3-carboxylateMethoxyAntimicrobial (MIC: 8–16 μg/mL)
Ethyl 6-chloro-2H-chromene-3-carboxylateChloroAnticancer (IC50: 12 μM, HeLa)

Substituents at positions 6 and 7 modulate electron density, affecting binding affinity to target proteins. Hydroxyl groups enhance hydrogen bonding, while halogens improve lipophilicity .

Methodological Notes

  • Contradictions in Data : Some studies report decomposition above 200°C , while others note thermal stability up to 250°C under nitrogen . This discrepancy may arise from differences in purity assessment (e.g., DSC vs. TGA).
  • Validation : Cross-reference NMR data with computational simulations (e.g., DFT for 13C chemical shifts) to confirm structural assignments .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-ethyl-7-hydroxy-2-oxo-2H-chromene-3-carboxylate
Reactant of Route 2
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Ethyl 6-ethyl-7-hydroxy-2-oxo-2H-chromene-3-carboxylate

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